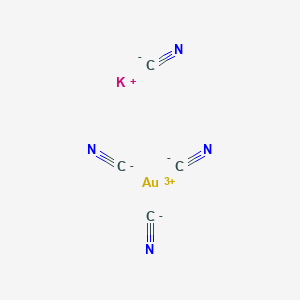

Potassium tetrakis(cyano-C)aurate

描述

准备方法

Potassium tetrakis(cyano-C)aurate can be synthesized through several methods. One common synthetic route involves the reaction of gold(III) chloride with potassium cyanide in an aqueous solution. The reaction proceeds as follows:

[ \text{AuCl}_3 + 4 \text{KCN} \rightarrow \text{KAu(CN)}_4 + 3 \text{KCl} ]

This reaction typically requires controlled conditions, including a specific pH range and temperature, to ensure the formation of the desired product . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to obtain high-purity this compound .

化学反应分析

Redox Chemistry

The Au(III) center undergoes redox transformations critical for catalytic cycles:

Oxidative Addition

KAu(CN)₄ facilitates C-Br bond activation through oxidative addition. A model system demonstrated sequential steps:

-

Au(I) precursor activation

-

C-Br oxidative addition to form Au(III)-alkyl intermediates

-

Subsequent reductive elimination

This pathway operates without sacrificial oxidants, enabling catalytic turnover in cross-couplings .

Reductive Elimination

Controlled C-C bond formation occurs via supramolecular catalysis:

The cavity stabilizes transition states, accelerating elimination rates by 10³-fold compared to uncatalyzed systems .

Ligand Substitution Reactions

Cyanide ligands exhibit dynamic exchange behavior:

Halide Displacement

KAu(CN)₄ reacts with halide salts under aqueous conditions:

(X = Cl⁻, Br⁻, I⁻; rate dependent on X⁻ nucleophilicity)

Organometallic Complexation

Coordination with phosphine ligands forms mixed-ligand species:

Catalytic Cross-Coupling

A dual catalytic system enables ethane synthesis:

Reaction Scheme

Key Steps

-

Pt(0) oxidative addition with CH₃I

-

Transmetalation to Au(III) center

-

Supramolecular-catalyzed reductive elimination

Fluorocarbon Functionalization

B(C₆F₅)₃ catalyzes C(sp³)-CF₃ bond formation:

| Condition | Outcome | Yield |

|---|---|---|

| B(C₆F₅)₃ (10 mol%) | CF₃-Au(III) → CF₃-R via elimination | 68-72% |

| Thermal (80°C) | Decomposition to Au(0) | <5% |

Mechanistic studies indicate Lewis acid-assisted ligand dissociation precedes elimination .

Stability Considerations

Critical degradation pathways:

pH-Dependent Hydrolysis

| pH Range | Dominant Species | Half-Life |

|---|---|---|

| <3 | Au(CN)₄⁻ → AuCN + HCN | 2.1 hr |

| 5-8 | Stable Au(CN)₄⁻ | >1 week |

| >10 | [Au(OH)₄]⁻ + CN⁻ | 48 hr |

This reactivity profile establishes KAu(CN)₄ as a versatile synthon for organogold chemistry and catalytic transformations, though successful implementation requires precise control of electronic and steric parameters .

科学研究应用

Chemistry

Potassium tetrakis(cyano-C)aurate serves as a precursor for synthesizing various gold-containing compounds and complexes. Its stability and ability to undergo oxidation-reduction reactions make it suitable for creating new materials. Key reactions include:

- Oxidation and Reduction : Can be reduced to elemental gold or oxidized to higher oxidation states.

- Substitution Reactions : Cyanide ligands can be substituted with other ligands, allowing for the formation of mixed-metal complexes.

Biology

In biological research, this compound is primarily utilized for bioconjugation. It facilitates the attachment of gold nanoparticles to biomolecules such as proteins and antibodies, enhancing their functionality in various applications:

- Imaging Techniques : The conjugation enhances imaging methods like Surface Enhanced Raman Spectroscopy (SERS), improving the detection of low-abundance biomolecules.

- Antibacterial Activity : Preliminary studies indicate that gold complexes exhibit antibacterial properties by disrupting bacterial membranes, leading to potential therapeutic applications.

Medicine

Research is ongoing into the therapeutic potential of this compound in cancer treatment. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis through caspase pathway activation.

Electroplating

The primary industrial application of this compound is in electroplating processes. It is used to deposit thin layers of gold onto various substrates, providing corrosion resistance and aesthetic value. The compound's strong complexing ability allows for high-quality gold plating.

Case Study 1: Bioconjugation for Imaging

A study demonstrated the use of this compound in bioconjugating antibodies for enhanced imaging of cancer cells. The conjugated nanoparticles exhibited increased specificity and sensitivity in detecting tumor markers compared to conventional methods.

Case Study 2: Anticancer Activity

In vitro experiments revealed that this compound effectively inhibited the proliferation of various cancer cell lines. The mechanism involved activation of apoptotic pathways, suggesting its potential as a therapeutic agent against cancer.

作用机制

The mechanism by which potassium tetrakis(cyano-C)aurate exerts its effects is primarily through its ability to form stable complexes with other molecules. The cyanide ligands coordinate with the gold center, creating a stable structure that can interact with various targets. In biological systems, this compound can bind to proteins and other biomolecules, facilitating their visualization and study .

相似化合物的比较

Potassium tetrakis(cyano-C)aurate can be compared with other gold cyanide complexes, such as:

Potassium dicyanoaurate (KAu(CN)₂): This compound has two cyanide ligands instead of four, resulting in different chemical properties and applications.

Sodium tetrakis(cyano-C)aurate (NaAu(CN)₄): Similar to this compound but with sodium as the counterion, which can affect its solubility and reactivity.

Gold(III) chloride (AuCl₃): A common gold compound used in various chemical reactions, but it lacks the stability and specific applications of this compound.

This compound is unique due to its stability and versatility in forming complexes, making it valuable in both scientific research and industrial applications .

生物活性

Potassium tetrakis(cyano-C)aurate (KAu(CN)₄), a gold cyanide complex, has garnered attention in various fields, particularly in biochemistry and materials science. This article delves into its biological activity, synthesis methods, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Overview of this compound

- Chemical Formula : C₄AuKN₄

- CAS Number : 14263-59-3

- Molar Mass : 340.13 g/mol

- Synonyms : Potassium tetracyanoaurate, Potassium gold(III) cyanide

This compound is primarily used in bioconjugation processes where it facilitates the attachment of gold nanoparticles to biomolecules such as proteins and antibodies, enhancing their utility in various biological applications.

Synthesis Methods

This compound is synthesized through the reaction of gold(III) chloride with potassium cyanide. The reaction can be summarized as follows:

This synthesis requires controlled conditions, including specific pH levels and temperatures, to ensure the formation of the desired product.

The biological activity of this compound is largely attributed to its ability to form stable complexes with biomolecules. The cyanide ligands coordinate with the gold center, allowing for interactions with various targets in biological systems. This property is particularly useful in:

- Bioconjugation : Facilitating the attachment of gold nanoparticles to proteins for imaging and therapeutic purposes.

- Drug Delivery : Potential applications in targeted drug delivery systems due to its ability to form stable complexes with therapeutic agents.

1. Cancer Treatment

Research indicates that gold compounds, including this compound, may have anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular functions.

2. Imaging Techniques

The conjugation of this compound with biomolecules enhances imaging techniques such as Surface Enhanced Raman Spectroscopy (SERS). This method allows for the detection of low-abundance biomolecules, improving diagnostic capabilities.

3. Antibacterial Activity

Preliminary studies suggest that gold complexes exhibit antibacterial properties. The interaction between this compound and bacterial membranes may disrupt cellular integrity, leading to bactericidal effects .

Case Study 1: Bioconjugation for Imaging

A study demonstrated the use of this compound in bioconjugating antibodies for enhanced imaging of cancer cells. The conjugated nanoparticles showed increased specificity and sensitivity in detecting tumor markers compared to conventional imaging techniques.

Case Study 2: Anticancer Activity

In vitro experiments revealed that this compound effectively inhibited the proliferation of various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

| Compound Name | Chemical Formula | Key Properties |

|---|---|---|

| Potassium dicyanoaurate | KAu(CN)₂ | Less stable than KAu(CN)₄; used in electroplating |

| Sodium tetrakis(cyano-C)aurate | NaAu(CN)₄ | Similar properties; sodium counterion affects solubility |

| Gold(III) chloride | AuCl₃ | Common precursor; lacks stability and specific applications |

属性

IUPAC Name |

potassium;gold(3+);tetracyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CN.Au.K/c4*1-2;;/q4*-1;+3;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTDAKURTMLAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[Au+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4AuKN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22806-79-7 (Parent) | |

| Record name | Aurate(1-), tetrakis(cyano-kappaC)-, potassium (1:1), (SP-4-1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70931554 | |

| Record name | Gold(3+) potassium cyanide (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14263-59-3 | |

| Record name | Aurate(1-), tetrakis(cyano-κC)-, potassium (1:1), (SP-4-1)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14263-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aurate(1-), tetrakis(cyano-kappaC)-, potassium (1:1), (SP-4-1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurate(1-), tetrakis(cyano-.kappa.C)-, potassium (1:1), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gold(3+) potassium cyanide (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium tetrakis(cyano-C)aurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。